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Compound of Interest

Compound Name: BFH772

Cat. No.: B1666941

For Researchers, Scientists, and Drug Development Professionals

BFH772 is a potent, orally available inhibitor of Vascular Endothelial Growth Factor Receptor 2
(VEGFR2), a key mediator of angiogenesis. With a half-maximal inhibitory concentration (IC50)
of 3 nM against VEGFR2 kinase, BFH772 demonstrates significant promise in therapeutic
applications where inhibition of blood vessel formation is desirable.[1] However, a
comprehensive understanding of its selectivity profile is crucial for predicting potential off-target
effects and ensuring therapeutic safety and efficacy. This guide provides a comparative
analysis of the cross-reactivity of BFH772 with other receptor tyrosine kinases (RTKS),
supported by available experimental data.

Selectivity Profile of BFH772

BFH772 exhibits a high degree of selectivity for VEGFR2. While it potently inhibits VEGFR?2, its
activity against a panel of other kinases is significantly lower. The following table summarizes
the known IC50 values of BFH772 against various kinases.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1666941?utm_src=pdf-interest
https://www.benchchem.com/product/b1666941?utm_src=pdf-body
https://www.benchchem.com/product/b1666941?utm_src=pdf-body
https://www.medchemexpress.com/BFH772.html
https://www.benchchem.com/product/b1666941?utm_src=pdf-body
https://www.benchchem.com/product/b1666941?utm_src=pdf-body
https://www.benchchem.com/product/b1666941?utm_src=pdf-body
https://www.benchchem.com/product/b1666941?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Fold-Selectivity vs.

Kinase Target IC50 (nM)

VEGFR2
VEGFR2 3 1
PDGFR 30 - 160 10 - 53
KIT 30 - 160 10 - 53
RET 30-160 10 - 53
B-RAF >120 >40
TIE-2 >120 >40
EGFR >500 >167
ERBB2 (HER2) >500 >167
INS-R >500 >167
IGF-1R >500 >167
BCR-ABL >500 >167

Data compiled from publicly

available sources.[1]

As the data indicates, BFH772 is highly selective for VEGFR2. While it shows some inhibitory
activity against PDGFR, KIT, and RET in the nanomolar range, the potency is at least 10-fold
lower than for VEGFR2.[1] Its activity against other RTKs such as EGFR, HER2, INS-R, and
IGF-1R, as well as the cytoplasmic tyrosine kinase BCR-ABL, is negligible, with IC50 values

exceeding 500 nM.[1]

Experimental Protocols

The determination of the inhibitory activity of BFH772 against various kinases is typically

performed using biochemical and cell-based assays. Below are detailed methodologies for

these key experiments.

Biochemical Kinase Inhibition Assay
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This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified

kinase.

Objective: To determine the IC50 value of BFH772 against a panel of purified receptor tyrosine

kinases.

Methodology:

o Reagents and Materials:

[¢]

Purified recombinant human kinase enzymes (e.g., VEGFR2, PDGFR[3, c-KIT, etc.)
Kinase-specific peptide substrate

Adenosine triphosphate (ATP), [y-3P]ATP

BFH772 (serial dilutions)

Assay buffer (e.g., Tris-HCI, MgClz, MnClz, DTT)

96-well or 384-well assay plates

Filter mats or scintillation plates

Scintillation counter

e Procedure:

A reaction mixture containing the purified kinase, its specific substrate, and assay buffer is
prepared.

Serial dilutions of BFH772 (or vehicle control, e.g., DMSO) are added to the wells of the
assay plate.

The kinase reaction is initiated by the addition of a mixture of cold ATP and [y-33P]ATP.

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to
allow for substrate phosphorylation.
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o The reaction is terminated by the addition of a stop solution (e.g., EDTA).
o The phosphorylated substrate is captured on a filter mat or in a scintillation plate.
o The amount of incorporated radiolabel is quantified using a scintillation counter.

o The percentage of kinase inhibition for each BFH772 concentration is calculated relative
to the vehicle control.

o IC50 values are determined by fitting the data to a dose-response curve using non-linear
regression analysis.

Biochemical Assay Workflow
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Biochemical Kinase Assay Workflow

Cell-Based Receptor Tyrosine Kinase
Autophosphorylation Assay

This assay measures the ability of a compound to inhibit the ligand-induced
autophosphorylation of a receptor tyrosine kinase in a cellular context.

Objective: To determine the cellular potency of BFH772 in inhibiting VEGFR2
autophosphorylation.

Methodology:
e Reagents and Materials:

o Human umbilical vein endothelial cells (HUVECS) or other suitable cell lines endogenously
expressing the target RTK.
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o Cell culture medium and supplements.

o Recombinant human VEGF (or other appropriate ligand).

o BFH772 (serial dilutions).

o Lysis buffer (containing protease and phosphatase inhibitors).
o Antibodies:

» Primary antibody against the phosphorylated form of the target RTK (e.g., anti-phospho-
VEGFR2).

» Primary antibody against the total form of the target RTK (for normalization).

» Horseradish peroxidase (HRP)-conjugated secondary antibody.
o Enzyme-linked immunosorbent assay (ELISA) plates or Western blot apparatus.
o Chemiluminescent substrate.

o Plate reader or imaging system.

Procedure:

o Cells are seeded in 96-well plates or culture dishes and grown to a suitable confluency.
o Cells are serum-starved for a period to reduce basal RTK activity.

o Cells are pre-incubated with serial dilutions of BFH772 or vehicle control.

o The target RTK is stimulated by the addition of its specific ligand (e.g., VEGF for
VEGFR2).

o After a short incubation period, the cells are lysed to release cellular proteins.

o The concentration of total protein in each lysate is determined for normalization.
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o The level of phosphorylated RTK and total RTK is quantified using ELISA or Western
blotting.

o For ELISA, cell lysates are added to wells coated with a capture antibody for the total
RTK. The phosphorylated RTK is then detected using a specific primary antibody followed
by an HRP-conjugated secondary antibody and a chemiluminescent substrate.

o The percentage of inhibition of ligand-induced autophosphorylation is calculated for each
BFH772 concentration.

o IC50 values are determined by plotting the percentage of inhibition against the logarithm
of the BFH772 concentration.
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Cell-Based Autophosphorylation Assay
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Cell-Based Autophosphorylation Assay Workflow
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Signaling Pathway Context

BFH772 primarily targets the VEGFR2 signaling pathway, which is a critical regulator of
angiogenesis.
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Simplified VEGFR2 Signaling Pathway Inhibition by BFH772
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Conclusion

The available data robustly demonstrates that BFH772 is a highly selective inhibitor of
VEGFR2. Its cross-reactivity with other receptor tyrosine kinases is significantly lower,
suggesting a favorable selectivity profile. The provided experimental protocols offer a
foundation for researchers to independently verify these findings and further explore the
pharmacological properties of BFH772. This information is critical for the continued
development and potential clinical application of BFH772 as a targeted anti-angiogenic therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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